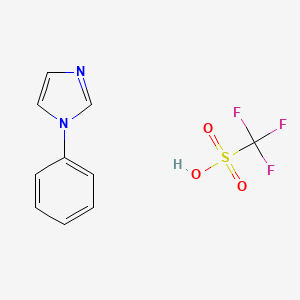

1-Phenyl-1H-imidazole trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-1H-imidazole trifluoromethanesulfonate is a chemical compound with the molecular formula C10H9F3N2O3S. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of a phenyl group attached to an imidazole ring, which is further bonded to a trifluoromethanesulfonate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate can be synthesized through the reaction of imidazole with trifluoromethanesulfonic acid and benzoyl chloride. The reaction typically involves dissolving imidazole in trifluoromethanesulfonic acid, followed by the addition of benzoyl chloride to form the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Phenyl-1H-imidazole trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Coupling Reactions: It is used as a coupling reagent in the synthesis of oligonucleotides.

Common Reagents and Conditions:

Solvents: Common solvents used in reactions involving this compound include acetonitrile and dimethylformamide (DMF).

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in coupling reactions, the product is often a modified oligonucleotide .

Applications De Recherche Scientifique

As a reagent in organic synthesis

- Alkylation, acylation, or fluorination The trifluoromethanesulfonate (triflate) anion (CF3SO3) in 1-Phenyl-1H-imidazole trifluoromethanesulfonate can be used as a versatile leaving group in various organic reactions. It suggests its possible use as a reagent in organic synthesis for reactions like alkylation, acylation, or fluorination.

- Brønsted–Lowry acid catalyst this compound can act as a Brønsted–Lowry acid catalyst by donating its acidic proton (from the C2 position of the imidazolium ring) to a substrate molecule. This protonation activates the substrate, making it more reactive towards nucleophilic attack. After proton transfer, the triflate counterion stabilizes the resulting conjugate acid of the substrate. These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals.

Material Science Applications

The aromatic character of the phenyl ring and the presence of the charged imidazolium cation render this compound interesting for material science applications. Research might involve investigating its self-assembly properties for the development of functional materials or its potential use in the design of ionic conductors or ionic liquids for batteries.

As a surface-targeting electrolyte additive

1-phenyl-1H-imidazole-3-ium trifluoromethanesulfonate can be applied as a surface-targeting electrolyte additive .

Other potential applications

Mécanisme D'action

The mechanism by which 1-Phenyl-1H-imidazole trifluoromethanesulfonate exerts its effects involves its role as a coupling reagent. It facilitates the formation of bonds between nucleotides in oligonucleotide synthesis by activating the phosphate group for nucleophilic attack . The molecular targets include the reactive sites on nucleotides, and the pathways involved are those related to nucleophilic substitution and coupling reactions.

Comparaison Avec Des Composés Similaires

1-Phenylimidazole: Similar in structure but lacks the trifluoromethanesulfonate group.

1-Phenyl-1H-imidazol-3-ium triflate: Another imidazole derivative with a triflate group instead of trifluoromethanesulfonate.

Uniqueness: 1-Phenyl-1H-imidazole trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and stability compared to other imidazole derivatives. This makes it particularly useful in specific synthetic applications and coupling reactions .

Activité Biologique

Chemical Structure and Properties

1-Phenyl-1H-imidazole trifluoromethanesulfonate features a trifluoromethanesulfonate group attached to a phenyl-imidazole moiety. The presence of the trifluoromethyl group can enhance the lipophilicity and biological activity of the compound, as seen in other fluorinated compounds that exhibit improved potency against various biological targets .

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Imidazole Ring | Heterocyclic aromatic compound |

| Phenyl Group | Enhances interaction with biological targets |

| Trifluoromethanesulfonate Group | Increases solubility and lipophilicity |

Antiviral Properties

Research into related imidazole derivatives has indicated their potential as antiviral agents. For instance, compounds containing imidazole structures have been shown to inhibit HIV-1 integrase, a critical enzyme in the viral replication cycle. This inhibition is often mediated through interactions with specific amino acid residues in the enzyme's active site .

In a study evaluating various imidazole derivatives, several compounds demonstrated significant inhibitory effects against HIV-1 integrase, suggesting that this compound may also possess similar antiviral properties . The mechanism of action typically involves binding to the LEDGF/p75-binding pocket of HIV-1 integrase, disrupting its function and thereby preventing viral replication.

Table 2: Summary of Antiviral Activity from Related Studies

| Compound | % Inhibition (at 100 µM) | Mechanism of Action |

|---|---|---|

| Compound A | 89% | Inhibits IN-LEDGF/p75 interaction |

| Compound B | 83% | Disrupts strand transfer activity |

| This compound | TBD | Potentially similar to above compounds |

Anticancer Activity

Imidazole derivatives have also been investigated for their anticancer properties. The inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune suppression in tumors, has been a focus area. Certain phenyl-imidazole analogs have shown promise as IDO inhibitors, potentially restoring immune response against tumors .

Given the structural similarities between these compounds and this compound, it is plausible that this compound might exhibit similar anticancer effects through IDO inhibition or other pathways.

Table 3: Summary of Anticancer Activity from Related Studies

| Compound | Target Enzyme | % Inhibition | Reference |

|---|---|---|---|

| Compound C | IDO | 10-fold increase in potency over standard inhibitor | |

| Compound D | IDO | Significant inhibition observed | |

| This compound | TBD | TBD | TBD |

Study on HIV-1 Integrase Inhibition

A recent study evaluated a series of imidazole derivatives for their ability to inhibit HIV-1 integrase. Among those tested, several compounds showed over 50% inhibition at concentrations of 100 µM. The study highlighted the importance of specific structural features that enhance binding affinity to the integrase active site .

Study on IDO Inhibition

Another relevant study focused on phenyl-imidazole derivatives targeting IDO. It was found that modifications to the imidazole ring significantly affected binding interactions with the enzyme's active site. The most potent inhibitors demonstrated a ten-fold increase in efficacy compared to standard inhibitors . This suggests that similar modifications could be explored for enhancing the biological activity of this compound.

Propriétés

IUPAC Name |

1-phenylimidazole;trifluoromethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGZYFHAFBWWPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2.C(F)(F)(F)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.